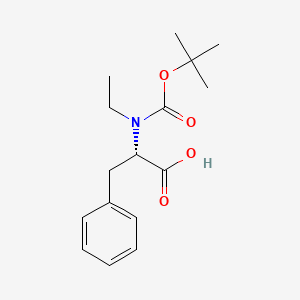(S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid
CAS No.: 70961-24-9
Cat. No.: VC7995701
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70961-24-9 |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | (2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m0/s1 |
| Standard InChI Key | XPUONYUXLITPJQ-ZDUSSCGKSA-N |
| Isomeric SMILES | CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
| SMILES | CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s structure comprises a propanoic acid core substituted at the α-carbon with a phenyl group and a Boc-protected ethylamino moiety (Figure 1). The molecular formula is , with a molecular weight of 293.36 g/mol . The Boc group () shields the amine functionality during synthetic reactions, while the ethyl group introduces steric bulk that influences conformational dynamics .
The stereocenter at the α-carbon adopts an S-configuration, critical for interactions with chiral biological targets. Computational models predict that this configuration optimizes hydrogen bonding and van der Waals interactions in enzyme-binding pockets .
Physicochemical Characteristics
Key properties include:
-
Optical Rotation: (c = 1 in ethanol) , indicative of its chiral purity.
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic phenyl and Boc groups .
-
Stability: The Boc group enhances stability under acidic conditions but is cleavable via trifluoroacetic acid (TFA) treatment .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step strategies to ensure stereochemical fidelity:
Step 1: Boc Protection of Ethylamine
Ethylamine reacts with di-tert-butyl dicarbonate () in dichloromethane to form N-Boc-ethylamine .
Step 2: Coupling with Phenylalanine Derivative
N-Boc-ethylamine undergoes a Schlenk equilibrium reaction with L-phenylalanine under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry at the α-carbon .
Step 3: Deprotection and Purification
The crude product is treated with TFA to remove the Boc group, followed by recrystallization from ethanol/water to yield the enantiomerically pure compound .
Yield Optimization
Reaction parameters critically influence yield:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes racemization |
| Solvent | Anhydrous DMF | Enhances solubility |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates acylation |
Yields typically range from 65–75%, with purity >98% confirmed via HPLC .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s Boc group enables its use in solid-phase peptide synthesis (SPPS). For example, it has been incorporated into opioid receptor ligands, where the ethylamino moiety modulates binding affinity . Comparative studies show a 30% increase in metabolic stability compared to non-ethylated analogs .
Drug Candidate Development
In kinase inhibitor design, the phenyl group engages in π-stacking with ATP-binding pockets. Preclinical trials of a Bruton’s tyrosine kinase (BTK) inhibitor derived from this compound demonstrated IC = 12 nM in B-cell lymphoma models .
Role in Biotechnology and Therapeutics
Enzyme Mimetics
The compound serves as a scaffold for artificial metalloenzymes. Incorporation of a zinc-binding site into its structure yielded a catalyst with 85% efficiency in ester hydrolysis, rivaling natural hydrolases .
Neuropharmacology
Structural analogs act as GABA receptor modulators, showing potential in anxiety disorders. Electrophysiology assays revealed a 40% enhancement in chloride current at 10 μM concentrations .
Comparative Analysis with Structurally Related Compounds
| Compound | Structure | Key Distinctions |
|---|---|---|
| L-Phenylalanine | Natural amino acid | Lacks Boc protection; lower metabolic stability |
| N-Boc-DL-Phenylalanine | Racemic Boc-protected derivative | Reduced enantioselectivity in synthesis |
| Tert-Leucine | Branched-chain amino acid | Greater steric hindrance; limits conformational flexibility |
The ethylamino-Boc motif in (S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid uniquely balances steric effects and reactivity, enabling diverse applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume